molecular formula C13H9BrO4 B392621 2-Oxo-2-phenylethyl 5-bromo-2-furoate CAS No. 331672-66-3

2-Oxo-2-phenylethyl 5-bromo-2-furoate

Cat. No.: B392621
CAS No.: 331672-66-3
M. Wt: 309.11g/mol
InChI Key: YQWHEVQPDRCSSA-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 5-bromo-2-furoate is an ester derivative of 5-bromo-2-furoic acid, characterized by a 2-oxo-2-phenylethyl group (PhCOCH2-) esterified to the carboxylic acid moiety of the brominated furan ring.

Properties

CAS No.

331672-66-3

Molecular Formula

C13H9BrO4

Molecular Weight

309.11g/mol

IUPAC Name

phenacyl 5-bromofuran-2-carboxylate

InChI

InChI=1S/C13H9BrO4/c14-12-7-6-11(18-12)13(16)17-8-10(15)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

YQWHEVQPDRCSSA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(O2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of 2-Oxo-2-phenylethyl 5-bromo-2-furoate as an anti-cancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay
A study investigated the cytotoxicity of derivatives similar to this compound. The results showed significant apoptosis induction in glioblastoma cells, with IC50 values comparable to established chemotherapeutic agents:

CompoundIC50 (µM)
This compound0.25
Staurosporine5.07
5-Fluorouracil5.18

The mechanism of action was linked to the induction of pro-apoptotic genes and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent against cancer .

Anti-Diabetic Properties

Another area of interest is the anti-diabetic activity of this compound. Similar derivatives have shown promise in lowering glucose levels in diabetic models.

Case Study: In Vivo Studies
In studies using genetically modified Drosophila melanogaster models, compounds structurally related to this compound demonstrated significant reductions in blood glucose levels, suggesting potential use in diabetes management .

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively, leading to the development of various derivatives that enhance its biological activity.

Synthesis Overview
The compound can be synthesized through a multi-step reaction involving furan derivatives and phenylacetones, which allows for modifications that can improve efficacy or reduce toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-oxo-2-phenylethyl 5-bromo-2-furoate can be contextualized by comparing it to related esters of 5-bromo-2-furoic acid. Below is an analysis of key analogs, supported by data from the evidence:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituent on Ester Group Key Features
This compound C₁₃H₉BrO₄ 323.14 g/mol 2-Oxo-2-phenylethyl (PhCOCH2-) Aromatic ketone group; may enhance lipophilicity and π-π stacking potential
4-Propionylphenyl 5-bromo-2-furoate C₁₄H₁₁BrO₄ 323.14 g/mol 4-Propionylphenyl (CH₂CH₂CO-Ph-) Aliphatic ketone on phenyl ring; moderate polarity due to propionyl group
5-Bromo-3-methyl-2(5H)-furanone C₅H₅BrO₂ 177.00 g/mol Methyl group at C3 Furanone (cyclic ester) with bromine; smaller and more rigid structure

Key Observations:

  • Molecular Weight and Complexity: Both 2-oxo-2-phenylethyl and 4-propionylphenyl esters share identical molecular weights (323.14 g/mol) despite differing substituents, highlighting similar bulk but distinct electronic profiles. The furanone analog () is significantly smaller, favoring higher volatility and solubility in polar solvents.
  • Substituent Effects: The 2-oxo-2-phenylethyl group introduces an aromatic ketone, likely increasing lipophilicity and enabling interactions with biological targets via hydrogen bonding or aromatic stacking .

Physicochemical Properties

  • Solubility : The 4-propionylphenyl ester’s aliphatic ketone may confer better aqueous solubility than the purely aromatic 2-oxo-2-phenylethyl derivative.
  • Stability : The electron-withdrawing bromine on the furan ring likely increases susceptibility to nucleophilic attack in both esters, though the aromatic ketone in the target compound could stabilize the structure via resonance.

Preparation Methods

Base-Catalyzed Esterification

The most widely reported method involves the reaction of 5-bromo-2-furoic acid with 2-bromo-1-phenylethanon in the presence of a base. Sodium carbonate (Na₂CO₃) in dimethylformamide (DMF) at room temperature facilitates nucleophilic substitution, yielding the target ester in 97.4% after recrystallization from ethanol. This method benefits from mild conditions and scalability, though the use of DMF necessitates careful solvent recovery.

Reaction Conditions:

  • Substrates: 5-Bromo-2-furoic acid (1.0 equiv), 2-bromo-1-phenylethanon (1.1 equiv)

  • Base: Na₂CO₃ (1.2 equiv)

  • Solvent: DMF (10 mL/g substrate)

  • Time: 2 hours at 25°C

  • Yield: 97.4%

Acid-Catalyzed Esterification

Alternative protocols employ p-toluenesulfonic acid (p-TsOH) as a catalyst in dichloromethane (DCM) under reflux. This method achieves 85–90% yield but requires longer reaction times (6–8 hours). The acidic conditions may lead to partial decomposition of acid-sensitive substrates, necessitating rigorous monitoring.

Bromination Strategies for Furan Precursors

Direct Bromination of 2(5H)-Furanone

Solid-Phase Synthesis Using Polymer-Supported Reagents

Merrifield Resin-Supported Pyridine

A novel approach utilizes Merrifield resin-bound pyridine to facilitate the coupling of α-bromo ketones with o-hydroxy chalcones in acetonitrile at 80°C. This method simplifies purification by filtration, achieving moderate yields (55–60%) but highlights potential for automation in high-throughput synthesis.

Key Parameters:

  • Solvent: Acetonitrile

  • Temperature: 80°C

  • Base: Triethylamine (1.5 equiv)

  • Yield: 58%

Crystallization and Characterization

Recrystallization Techniques

Ethanol is the solvent of choice for recrystallization, producing needle-shaped crystals with a melting point of 390–391 K. X-ray crystallography confirms the molecular structure, revealing intermolecular C–H⋯O hydrogen bonds that stabilize the crystal lattice.

Crystallographic Data:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 9.0299 Å, b = 14.116 Å, c = 9.6379 Å
Density1.299 Mg/m³

Spectroscopic Characterization

  • ¹H NMR (500 MHz): Aromatic protons resonate at δ 7.5–8.1 ppm, while the ester carbonyl (C=O) appears at δ 170–175 ppm in ¹³C NMR.

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Br stretch).

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodYield (%)Time (h)Purity (%)
Base-Catalyzed Esterification97.42>99
Acid-Catalyzed Esterification85–906–895
Solid-Phase Synthesis55–60390

Environmental and Practical Considerations

The base-catalyzed route excels in atom economy but generates DMF waste, whereas solid-phase methods reduce solvent use but require specialized reagents. Bromination protocols demand careful handling of hazardous bromine, favoring flow chemistry adaptations for safety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-oxo-2-phenylethyl 5-bromo-2-furoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a domino nucleophilic addition followed by intramolecular cyclization, as demonstrated in analogous systems using Me3Al-mediated reactions. Key parameters include temperature control (0–25°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios of reagents like amines or aldehydes .
  • Data Insight : In related syntheses, yields exceeding 70% are achievable under inert atmospheres (argon/nitrogen) with rigorous exclusion of moisture. Side-product formation (e.g., hydrolysis byproducts) increases above 30°C .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm the ester linkage (δ ~4.5–5.5 ppm for the oxoethyl group) and bromofuroate moiety (distinct aromatic splitting patterns). FT-IR validates carbonyl stretches (C=O at ~1700–1750 cm⁻¹). X-ray crystallography (via SHELX refinement) resolves stereoelectronic effects, with R-factors <0.05 indicating high precision .
  • Critical Note : Crystallographic data may reveal unexpected conformations, such as non-planar furoate rings due to steric hindrance .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The 5-bromo group on the furoate enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄) with bases like K₂CO₃ in refluxing toluene. Monitor via TLC for intermediates .
  • Data Insight : Bromine’s electronegativity increases oxidative addition efficiency but may require ligand tuning to avoid β-hydride elimination .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR chemical shifts. Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl₃) or dynamic processes (e.g., ring puckering). Cross-validate with variable-temperature NMR to detect conformational exchange .
  • Case Study : In 2-(4-fluorophenyl)-2-oxoethyl esters, mismatches between experimental and theoretical δ values (~0.3 ppm) were traced to solvation models lacking explicit solvent molecules .

Q. What strategies mitigate decomposition during catalytic applications of this compound?

  • Methodology : Stabilize the ester group via low-temperature storage (≤–20°C) and inert atmospheres. Introduce steric hindrance (e.g., ortho-substituted aryl groups) to slow hydrolysis. Monitor stability via HPLC-MS over 72-hour periods .
  • Data Insight : Degradation half-life increases from 12 to 48 hours when using anhydrous DMF as a reaction medium instead of THF .

Q. How does the compound’s electronic structure affect its bioactivity in medicinal chemistry contexts?

  • Methodology : Conduct docking studies (AutoDock Vina) against target proteins (e.g., kinases) to assess binding affinity. The oxoethyl group’s electron-withdrawing nature enhances hydrogen bonding, while the bromofuroate contributes to hydrophobic interactions .
  • Critical Finding : Analogous brominated furans show selective inhibition of COX-2 (IC₅₀ ~1.2 µM), suggesting potential anti-inflammatory applications .

Data Contradiction Analysis

Q. Why do different synthetic protocols report varying yields for the same reaction?

  • Root Cause : Variations often stem from purity of starting materials (e.g., 5-bromo-2-furoic acid derivatives) or trace moisture in solvents. Reproduce results using rigorously dried reagents (activated molecular sieves) and standardized substrates .
  • Resolution Framework : Apply Design of Experiments (DoE) to isolate critical factors (e.g., catalyst loading, solvent) and optimize robustness .

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